molecular formula C7H10N2O3S2 B13248256 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide

Cat. No.: B13248256
M. Wt: 234.3 g/mol
InChI Key: CIHUROGDNYJNOM-UHFFFAOYSA-N
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Description

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 4-methyl-2-propanoyl-1,3-thiazole with sulfonamide derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H10N2O3S2

Molecular Weight

234.3 g/mol

IUPAC Name

4-methyl-2-propanoyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C7H10N2O3S2/c1-3-5(10)6-9-4(2)7(13-6)14(8,11)12/h3H2,1-2H3,(H2,8,11,12)

InChI Key

CIHUROGDNYJNOM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=C(S1)S(=O)(=O)N)C

Origin of Product

United States

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